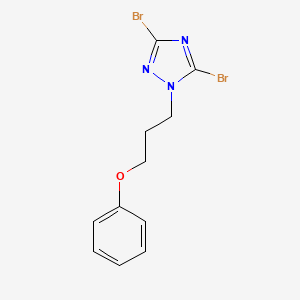
3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole, often referred to as DBPT, is a new, innovative chemical compound with potential applications in a variety of scientific fields. DBPT was first synthesized in 2018 and is composed of a brominated triazole, a phenoxypropyl group and a dibromo group. This unique combination of components gives DBPT a wide range of potential applications. In
Scientific Research Applications
Synthesis and Functional Material Applications
3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole and its derivatives have significant applications in the synthesis of functional materials. Yu et al. (2014) described its use in synthesizing N-heterocyclic compounds, which are vital in medicinal chemistry, bio-conjugation, and materials chemistry due to their high biological activity and low toxicity. The synthesis process involves bromination and amination, yielding compounds with potential in various applications, including material science (Yu et al., 2014).
Wang et al. (2020) further elaborated on the synthesis and crystal structure of dibromo-triazoles, emphasizing their wide range of applications in medicine, pesticides, and energetic materials. This study highlights the significance of these compounds as intermediates for further modifications (Wang et al., 2020).
Use in Synthesis of Other Compounds
Klen et al. (2008) introduced 3,5-dibromo-1-(1,1-dioxothietanyl-3)-1,2,4-triazole as a new reagent for preparing substituted thietane 1,1-dioxides, which are essential in various chemical syntheses. This compound allows for the preparation of diverse derivatives with potential uses in chemistry and pharmacology (Klen et al., 2008).
Additionally, Khaliullin et al. (2014) discussed the reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with NH-azoles, leading to the formation of various 5-azolylmethyl-2-bromo-5,6-dihydrothiazolo[3,2-b]-1,2,4-triazoles. These reactions yield compounds with diverse structures, demonstrating the versatility of 3,5-dibromo-triazoles in synthetic chemistry (Khaliullin et al., 2014).
properties
IUPAC Name |
3,5-dibromo-1-(3-phenoxypropyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2N3O/c12-10-14-11(13)16(15-10)7-4-8-17-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEXSEWBDGGNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6362644.png)


amine hydrochloride](/img/structure/B6362665.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362670.png)
![3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362681.png)


![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362706.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362722.png)


